REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[C:14](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O.C(OCC)(=O)C>[CH3:14][O:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
7.02 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(CCCCC2=O)C=C1
|
Name
|
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50-55° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(CCCCC2=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |